Dimethyl hexacontylphosphonate
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Overview
Description
Dimethyl hexacontylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a dimethyl and a hexacontyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl hexacontylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and efficiency . Another method involves the substitution or phosphonylation of H-phosphonate esters with alkyl halides under microwave irradiation, which significantly reduces reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl hexacontylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphites.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Dimethyl hexacontylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl hexacontylphosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It can also participate in phosphorylation reactions, transferring its phosphonate group to other molecules, which can alter their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A related compound with similar chemical properties but a shorter alkyl chain.
Dimethyl ethylphosphonate: Another similar compound with an ethyl group instead of a hexacontyl group.
Uniqueness
Dimethyl hexacontylphosphonate is unique due to its long hexacontyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications that shorter-chain phosphonates may not be able to achieve .
Properties
CAS No. |
915792-00-6 |
---|---|
Molecular Formula |
C62H127O3P |
Molecular Weight |
951.6 g/mol |
IUPAC Name |
1-dimethoxyphosphorylhexacontane |
InChI |
InChI=1S/C62H127O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-66(63,64-2)65-3/h4-62H2,1-3H3 |
InChI Key |
AKYUYYYCWIGKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCP(=O)(OC)OC |
Origin of Product |
United States |
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